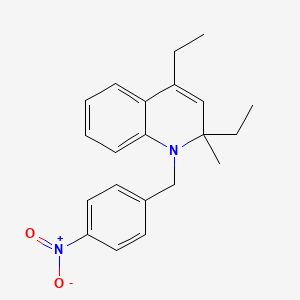![molecular formula C16H28N2O B5003346 2-[4-(2-adamantyl)piperazin-1-yl]ethanol](/img/structure/B5003346.png)
2-[4-(2-adamantyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-adamantyl)piperazin-1-yl]ethanol is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-adamantyl)piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through the reaction of adamantane with suitable reagents to form an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide is then reacted with piperazine to form 4-(2-adamantyl)piperazine.
Introduction of the Ethanol Group: The final step involves the reaction of 4-(2-adamantyl)piperazine with an appropriate reagent, such as ethylene oxide, to introduce the ethanol group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-adamantyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of adamantyl piperazine carboxylic acid.
Reduction: Formation of adamantyl piperazine derivatives with different functional groups.
Substitution: Formation of substituted adamantyl piperazine derivatives.
Scientific Research Applications
2-[4-(2-adamantyl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 2-[4-(2-adamantyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The adamantyl moiety imparts stability and rigidity, while the piperazine ring can interact with various receptors and enzymes. The ethanol group enhances the compound’s solubility and bioavailability. These combined features enable the compound to modulate biological pathways, potentially leading to therapeutic effects.
Properties
IUPAC Name |
2-[4-(2-adamantyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c19-6-5-17-1-3-18(4-2-17)16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16,19H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEPXVYVNCXUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-O-[4-[[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino]phenyl] 1-O-(2,2,3,3-tetrafluoropropyl) pentanedioate](/img/structure/B5003269.png)

![N'-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE](/img/structure/B5003286.png)
METHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL](/img/structure/B5003296.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B5003323.png)
![6-nitro-N-[1-(2-phenylethyl)piperidin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5003330.png)
![3-[1-(3-bromo-4-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5003332.png)
![4-ACETYL-3-HYDROXY-1-(2-PHENYLETHYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5003348.png)
![1-METHYL-2-[(1E)-2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B5003354.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5003356.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5003361.png)
![N-({2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5003364.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5003366.png)
